- Preparation of N-[(4,5-diphenyl-2-thiophenyl)methyl]amine derivatives as antagonists of CB1 cannabinoid receptors and their therapeutic application, France, , ,
Cas no 94171-11-6 (2-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)Ethanone)
94171-11-6 structure
Product Name:2-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)Ethanone
N.o CAS:94171-11-6
MF:C14H9Cl3O
MW:299.579661130905
MDL:MFCD18452152
CID:752376
PubChem ID:21984867
Update Time:2025-09-25
2-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)Ethanone Propriedades químicas e físicas
Nomes e Identificadores
-
- Ethanone, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-
- 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone
- 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone (ACI)
- 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethan-1-one
- 4-Chlorobenzyl 2,4-dichlorophenyl ketone
- 94171-11-6
- XQXUWZVNQWBASZ-UHFFFAOYSA-N
- DB-329320
- 2-(4-Chloro-phenyl)-1-(2,4-dichloro-phenyl)-ethanone
- MFCD18452152
- AKOS012800391
- 2-(4-Chlorophenyl)-2',4'-dichloroacetophenone
- SCHEMBL1404500
- DTXSID60621179
- PS-11060
- 2-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)Ethanone
-
- MDL: MFCD18452152
- Inchi: 1S/C14H9Cl3O/c15-10-3-1-9(2-4-10)7-14(18)12-6-5-11(16)8-13(12)17/h1-6,8H,7H2
- Chave InChI: XQXUWZVNQWBASZ-UHFFFAOYSA-N
- SMILES: O=C(CC1C=CC(Cl)=CC=1)C1C(Cl)=CC(Cl)=CC=1
Propriedades Computadas
- Massa Exacta: 297.971898g/mol
- Massa monoisotópica: 297.971898g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 3
- Complexidade: 287
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 5.1
- Superfície polar topológica: 17.1Ų
2-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)Ethanone Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | C386803-10mg |
2-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)Ethanone |
94171-11-6 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C386803-50mg |
2-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)Ethanone |
94171-11-6 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C386803-100mg |
2-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)Ethanone |
94171-11-6 | 100mg |
$ 135.00 | 2022-06-06 | ||
| Alichem | A019062908-5g |
2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone |
94171-11-6 | 95% | 5g |
$1335.07 | 2023-08-31 | |
| Apollo Scientific | OR314002-1g |
2-(4-Chlorophenyl)-2',4'-dichloroacetophenone |
94171-11-6 | 1g |
£264.00 | 2025-02-19 | ||
| eNovation Chemicals LLC | Y0976694-1g |
2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone |
94171-11-6 | 95% | 1g |
$285 | 2024-08-03 | |
| eNovation Chemicals LLC | Y1050809-250mg |
Ethanone, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)- |
94171-11-6 | 95% | 250mg |
$160 | 2024-06-06 | |
| eNovation Chemicals LLC | K05555-1g |
2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone |
94171-11-6 | >95% | 1g |
$288 | 2024-06-05 | |
| eNovation Chemicals LLC | K05555-5g |
2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone |
94171-11-6 | >95% | 5g |
$995 | 2024-06-05 | |
| 1PlusChem | 1P00IIF3-1g |
Ethanone, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)- |
94171-11-6 | 1g |
$397.00 | 2025-03-01 |
2-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)Ethanone Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -60 °C; 1 h, -60 °C
1.2 -60 °C; 40 min, -60 °C; -60 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 -60 °C; 40 min, -60 °C; -60 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Magnesium Solvents: Diethyl ether ; 10 min, rt; 2 h, rt
1.2 Solvents: Diethyl ether ; rt; overnight, rt; 3 h, reflux
1.2 Solvents: Diethyl ether ; rt; overnight, rt; 3 h, reflux
Referência
- Preparation of substituted pyrimidines for treating disorders mediated by the Cannabinoid-1 receptor, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; < -40 °C; 90 min, -70 °C
1.2 20 min, -70 °C; 40 min, -70 °C; -70 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 20 min, -70 °C; 40 min, -70 °C; -70 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referência
- Preparation of 4,5-diarylimidazole derivatives as cannabinoid receptor modulators, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
Referência
- Preparation of 2-arylcarbonyl- and 2-heteroarylcarbonylpyrimidine derivatives as cannabinoid receptor ligands, United States, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; 90 min, reflux; reflux → rt
1.2 Solvents: Toluene ; rt; 2 h, 135 °C; 135 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.2 Solvents: Toluene ; rt; 2 h, 135 °C; 135 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
Referência
- Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists, Journal of Medicinal Chemistry, 2005, 48(6), 1823-1838
Método de produção 6
Condições de reacção
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -20 °C
1.2 -
1.2 -
Referência
- Synthesis of functionalized 1,8-naphthyridinones and their evaluation as novel, orally active CB1 receptor inverse agonists, Bioorganic & Medicinal Chemistry Letters, 2006, 16(3), 681-685
Método de produção 7
Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; reflux; reflux → rt
1.2 Solvents: Toluene ; rt; rt → 135 °C; 2 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Solvents: Toluene ; rt; rt → 135 °C; 2 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referência
- Thiazole derivatives having cb1-antagonistic, agonistic or partial agonistic activity, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Aluminum chloride ; 10 min, 0 °C; overnight, 0 °C → rt
Referência
- Scaffold hopping, synthesis and structure-activity relationships of 5,6-diaryl-pyrazine-2-amide derivatives: A novel series of CB1 receptor antagonists, Bioorganic & Medicinal Chemistry, 2007, 15(12), 4077-4084
Método de produção 9
Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: 1,3-Dichlorobenzene ; overnight, 25 °C
Referência
- Preparation of diarylpyrazinecarboxamides as CB1 receptor antagonists, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; rt → -60 °C; -60 °C; 1 h, -60 °C
1.2 -60 °C; 40 min, -60 °C; -60 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 -60 °C; 40 min, -60 °C; -60 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referência
- Preparation of N-[(4,5-diphenyl-2-thiophenyl)methyl]sulfonamide derivatives as antagonists of CB1 cannabinoid receptors and their therapeutic application, France, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Sulfuric acid , Chromic acid (H2CrO4) Solvents: Acetone , Water ; 15 min, cooled; 30 min, cooled
1.2 Reagents: Isopropanol
1.2 Reagents: Isopropanol
Referência
- Preparation of pyrimidine derivatives as cannabinoid receptor ligands, World Intellectual Property Organization, , ,
2-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)Ethanone Raw materials
- 2,4-Dichlorobenzonitrile
- Methyl 2,4-dichlorobenzoate
- 4-Chlorophenylacetyl chloride
- 1-(bromomethyl)-4-chloro-benzene
- 4-Chlorophenylacetic acid
2-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)Ethanone Preparation Products
2-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)Ethanone Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:94171-11-6)2-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)Ethanone
Número da Ordem:A859542
Estado das existências:in Stock
Quantidade:1g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:18
Preço ($):300.0
E- mail:sales@amadischem.com
2-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)Ethanone Literatura Relacionada
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:94171-11-6)2-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)Ethanone
Pureza:99%
Quantidade:1g
Preço ($):300.0